molecular formula C18H25ClN2O4 B3088811 1-Tert-butyl 2-methyl (2S,4S)-4-[(2-chlorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate CAS No. 1186662-56-5

1-Tert-butyl 2-methyl (2S,4S)-4-[(2-chlorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate

Cat. No. B3088811
CAS RN: 1186662-56-5
M. Wt: 368.9 g/mol
InChI Key: PPZUUAMKHWZZRU-ZFWWWQNUSA-N
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Description

The compound “1-Tert-butyl 2-methyl (2S,4S)-4-[(2-chlorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate” is a complex organic molecule. It is a derivative of pyrrolidine, which is a cyclic amine. The molecule contains a pyrrolidine ring, which is substituted with a tert-butyl group, a methyl group, and a 2-chlorobenzyl-amino group . The molecule also contains two carboxylate groups .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The pyrrolidine ring provides a cyclic structure, while the tert-butyl, methyl, and 2-chlorobenzyl-amino groups add complexity to the molecule . The presence of two carboxylate groups introduces additional polar character to the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. The carboxylate groups could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation . The pyrrolidine ring could potentially undergo reactions typical of amines, such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylate groups would likely make the compound polar and potentially capable of forming hydrogen bonds . The compound’s solubility, melting point, boiling point, and other physical properties would depend on the specific arrangement of its atoms and the nature of its functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been synthesized and studied for its structural characteristics, such as in a study by Weber et al. (1995), where a similar trisubstituted pyrrolidin-2-one was synthesized and analyzed (Weber et al., 1995).

  • Combinatorial Synthesis : Malavašič et al. (2007) investigated the solution-phase combinatorial synthesis of pyrrolidine derivatives, which is relevant to the compound (Malavašič et al., 2007).

  • Divergent and Solvent-Dependent Reactions : Rossi et al. (2007) studied the reactions of similar compounds under different solvents and temperatures, highlighting the versatility and reactivity of such chemical structures (Rossi et al., 2007).

  • Enantioselective Synthesis : Studies like the one by Chung et al. (2005) on enantioselective synthesis of similar compounds showcase the importance of stereochemistry in the development of pharmacologically active compounds (Chung et al., 2005).

  • Molecular Docking Studies : Ayan et al. (2013) synthesized enantiomerically pure pyrrolidine derivatives, including similar compounds, and conducted molecular docking studies to predict their potential biological activity (Ayan et al., 2013).

  • Polyimide Synthesis : Lu et al. (2014) researched the synthesis of polyimides involving pyridine and tert-butyl substituents, indicating the potential use of such compounds in polymer chemistry (Lu et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Based on the information available, it appears that the compound may pose certain hazards. For instance, it has been associated with hazard statements H302, H315, and H319, indicating that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-chlorophenyl)methylamino]pyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O4/c1-18(2,3)25-17(23)21-11-13(9-15(21)16(22)24-4)20-10-12-7-5-6-8-14(12)19/h5-8,13,15,20H,9-11H2,1-4H3/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZUUAMKHWZZRU-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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